![molecular formula C8H6BrF3MgO B6288911 (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF CAS No. 948892-44-2](/img/structure/B6288911.png)
(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF
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Overview
Description
(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, is an organometallic reagent used in organic synthesis. It is a Grignard reagent, which is a type of organometallic compounds containing a carbon-magnesium bond. It is used in a variety of reactions, including the synthesis of alcohols, ethers, and other compounds. This article will discuss the synthesis of this compound, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, is based on the nucleophilic attack of the magnesium on the electrophilic carbon atom of the bromobenzene. This reaction forms a Grignard reagent, which can then react with a variety of electrophilic compounds to form a variety of products.
Biochemical and Physiological Effects
(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of a variety of compounds, including pharmaceuticals, which may have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, is its high reactivity, which allows it to be used in a variety of reactions. It is also relatively easy to synthesize and is relatively stable in air and water. However, it is also highly reactive and can be hazardous if not handled properly. In addition, it is also relatively expensive.
Future Directions
There are a variety of potential future directions for (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF. These include the development of more efficient and cost-effective synthesis methods, the development of new reactions and compounds that can be synthesized using this reagent, and the development of new pharmaceuticals and polymers that can be synthesized using this reagent. In addition, research could be conducted to further explore the biochemical and physiological effects of compounds synthesized using this reagent.
Synthesis Methods
(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, can be synthesized by the following method. First, a mixture of 2-methyl-2-butanol (2.5 mL) and bromobenzene (2.5 mL) is heated to reflux in a round-bottomed flask. Then, magnesium turnings (1.25 g) are added to the mixture and the mixture is heated for an additional 10 minutes. After the reaction has completed, the reaction mixture is cooled to room temperature and the product is filtered off. The product is then washed with a mixture of diethyl ether and water (1:1) and dried under vacuum. The resulting product is (4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF.
Scientific Research Applications
(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF, is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including alcohols, ethers, and other organic compounds. It is also used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics. In addition, it is used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.
properties
IUPAC Name |
magnesium;1-methanidyl-4-(trifluoromethoxy)benzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3O.BrH.Mg/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLDGYDHBGLUEX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)OC(F)(F)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3MgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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